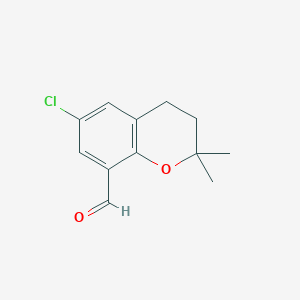
6-Chloro-2,2-diméthylchroman-8-carbaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité antiparasitaire
Les analogues de la chroman-4-one ont montré une activité antiparasitaire en ciblant la réductase de ptéridine-1, avec une inhibition significative contre Trypanosoma brucei et Leishmania infantum. Compte tenu de la similarité structurale, « 6-Chloro-2,2-diméthylchroman-8-carbaldéhyde » pourrait potentiellement être exploré pour des applications antiparasitaires similaires .
Agents antifongiques
Des dérivés de 2,2-diméthylchromène ont été synthétisés et évalués pour leurs activités antifongiques contre divers champignons phytopathogènes. Cela suggère que « this compound » peut également servir d'échafaudage pour développer de nouveaux agents antifongiques .
Synthèse de nouveaux composés
Le composé a été utilisé dans des méthodes de synthèse assistées par micro-ondes pour créer de nouveaux composés, indiquant son utilité dans la synthèse chimique et ses applications potentielles dans le développement de nouveaux produits pharmaceutiques ou matériaux .
Mécanisme D'action
6-Chloro-2,2-dimethylchroman-8-carbaldehyde acts as an electrophile in organic reactions. It is capable of reacting with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of C-C, C-N, and C-O bonds. In addition, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde can act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of pharmaceuticals, which can have a wide range of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde is its stability under normal laboratory conditions. It is also relatively easy to synthesize, and is soluble in most organic solvents. The main limitation is its low boiling point, which can make it difficult to purify by distillation.
Orientations Futures
In the future, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of more complex organic compounds, such as natural products and chiral ligands. It could also be used in the synthesis of more sophisticated pharmaceuticals, such as peptides and peptidomimetics. In addition, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of materials for use in biotechnology and nanotechnology. Finally, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of organic dyes and polymers for use in the textile industry.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWVKYITXYUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

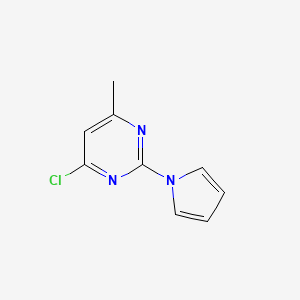
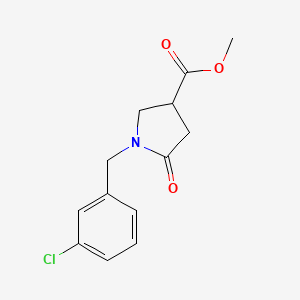

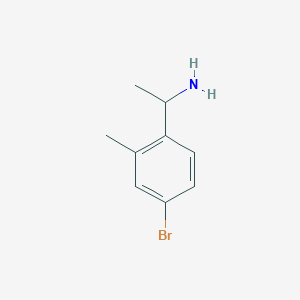
![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)
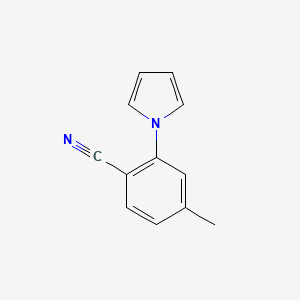
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)

